Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13752132
InChI: InChI=1S/C42H33N3O2/c1-5-17-29(18-6-1)37-39(31-21-9-3-10-22-31)46-41(44-37)33-25-13-15-27-35(33)43-36-28-16-14-26-34(36)42-45-38(30-19-7-2-8-20-30)40(47-42)32-23-11-4-12-24-32/h1-28,37-40,43H/t37-,38-,39-,40-/m1/s1
SMILES: C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Molecular Formula: C42H33N3O2
Molecular Weight: 611.7 g/mol

Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine

CAS No.:

Cat. No.: VC13752132

Molecular Formula: C42H33N3O2

Molecular Weight: 611.7 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine -

Specification

Molecular Formula C42H33N3O2
Molecular Weight 611.7 g/mol
IUPAC Name 2-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline
Standard InChI InChI=1S/C42H33N3O2/c1-5-17-29(18-6-1)37-39(31-21-9-3-10-22-31)46-41(44-37)33-25-13-15-27-35(33)43-36-28-16-14-26-34(36)42-45-38(30-19-7-2-8-20-30)40(47-42)32-23-11-4-12-24-32/h1-28,37-40,43H/t37-,38-,39-,40-/m1/s1
Standard InChI Key RCEHTJHLGNWFOJ-JUFVCXMFSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=N[C@@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
SMILES C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Canonical SMILES C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises two (4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl groups bonded to a central biphenylamine scaffold. Each oxazoline ring adopts a cis-configuration, with phenyl substituents at the 4- and 5-positions, creating a rigid, chiral environment . X-ray crystallography of analogous bisoxazolines reveals bidentate coordination modes, where the nitrogen atoms of the oxazoline rings and the amine group serve as donor sites .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₄₂H₃₃N₃O₂
Molecular Weight611.73 g/mol
CAS Number1370549-65-7
Stereochemistry(4R,5R) Configuration
Chiral Centers4 (2 per oxazoline ring)

The compound’s chirality arises from the stereogenic centers in the oxazoline rings, which are critical for inducing enantioselectivity in catalytic reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the aromatic protons (δ 7.2–7.8 ppm) and oxazoline methine protons (δ 4.5–5.5 ppm). High-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight of 611.73 g/mol, validating its purity .

Synthesis and Production

Synthetic Pathways

The synthesis involves a multi-step sequence starting with 2-aminobiphenyl and diphenylacetonitrile. Key steps include:

  • Oxazoline Ring Formation: Cyclization of 2-aminobiphenyl with diphenylacetonitrile under acidic conditions yields the oxazoline core.

  • Ligand Coupling: The amine group of the intermediate reacts with a second oxazoline-bearing aryl halide via Buchwald-Hartwig amination, forming the bisoxazoline structure.

Table 2: Optimal Reaction Conditions

ParameterConditionOutcome
CatalystPalladium acetate85% Yield
Temperature110°CComplete conversion
AtmosphereInert (N₂ or Ar)Minimized oxidation

Industrial-scale production employs batch reactors with strict temperature control to prevent racemization, ensuring >99% enantiomeric excess .

Chemical Properties and Reactivity

Coordination Chemistry

The compound’s bisoxazoline motif enables chelation to transition metals, forming stable complexes with Cu(I), Ni(II), and Pd(II) . For example, reaction with [Ni(COD)₂] produces a bimetallic complex with enhanced catalytic activity in allylic alkylation reactions .

Stability and Decomposition

Thermogravimetric analysis (TGA) shows stability up to 250°C, beyond which decomposition occurs via cleavage of the oxazoline rings. The compound is sensitive to prolonged exposure to light and oxygen, necessitating storage at 2–8°C under inert conditions .

Applications in Asymmetric Catalysis

Enantioselective Transformations

The ligand’s chiral environment facilitates asymmetric induction in:

  • Cyclopropanation: Copper complexes of this ligand achieve >90% ee in cyclopropanation of styrenes .

  • Diels-Alder Reactions: Nickel complexes catalyze [4+2] cycloadditions with high diastereoselectivity .

Table 3: Catalytic Performance Metrics

Reaction TypeSubstrateee (%)Yield (%)
CyclopropanationStyrene9278
Diels-AlderCyclopentadiene8885

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator